2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole or benzothiazole rings, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
Industrially, thiazole derivatives are used in the production of dyes, pigments, and other materials. This compound may have similar applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Thiazole: A core structure in many biologically active compounds.
Benzothiazole: Found in various pharmaceuticals and agrochemicals.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of benzothiazole and thiazole moieties, which may confer distinct biological and chemical properties compared to other thiazole derivatives.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS3/c16-10(15-11-13-5-6-17-11)7-18-12-14-8-3-1-2-4-9(8)19-12/h1-6H,7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURWHTRSUCBFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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